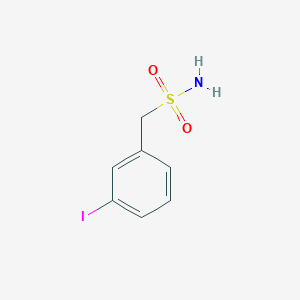

(3-Iodophenyl)methanesulfonamide

Description

(3-Iodophenyl)methanesulfonamide (CAS: 180530-10-3) is a sulfonamide derivative with the molecular formula C₇H₈INO₂S and a molecular weight of 297.11 g/mol . Its structure comprises a methanesulfonamide group (-SO₂NH₂) attached to a 3-iodophenyl ring. The iodine atom at the meta position introduces steric bulk and electron-withdrawing effects, influencing the compound’s reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C7H8INO2S |

|---|---|

Molecular Weight |

297.12 g/mol |

IUPAC Name |

(3-iodophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H8INO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) |

InChI Key |

HYINMJZOTICHSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)CS(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Impact :

- Steric effects : The larger iodine atom may hinder interactions with biological targets compared to smaller substituents like -CH₃ or -Cl .

- Positional isomerism : DFT studies on N-(2-Methylphenyl)- and N-(3-Methylphenyl)methanesulfonamide reveal that substituent position significantly affects molecular conformation and vibrational transitions. For example, the meta-methyl derivative exhibits distinct NMR chemical shifts (δH: ~2.3 ppm for CH₃) compared to the ortho isomer, suggesting altered electron distribution .

Key Findings :

- Methylsulfonamide vs. Acetamido : Methylsulfonamide derivatives (e.g., Compound 30 ) exhibit superior pharmacokinetics (e.g., longer half-life) compared to acetamido analogs (Compound 29), likely due to enhanced metabolic stability from the sulfonamide group.

- Halogen effects : Chloro derivatives (e.g., N-(3-Chloro-4-methylphenyl)methanesulfonamide) are more reactive in nucleophilic substitutions than iodo analogs due to chlorine’s smaller size and higher electronegativity .

Spectroscopic and Conformational Comparisons

Table 3: NMR and Vibrational Spectroscopy Data

Insights :

- The absence of methyl groups in (3-Iodophenyl)methanesulfonamide simplifies its ¹H NMR spectrum compared to N-methylated analogs (e.g., N,N-dimethyl methanesulfonamide ).

- Vibrational modes for sulfonamides are dominated by SO₂ symmetric/asymmetric stretches (~1130–1350 cm⁻¹), which are minimally affected by aryl substituents but sensitive to N-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.